Cyclobutane, 1,1-dimethyl-2-octyl-
Description
Significance of Cyclobutane (B1203170) Moieties in Advanced Chemical Structures
The cyclobutane ring, a four-membered cycloalkane, is a significant structural unit in a diverse array of chemical compounds. mdpi.com Despite the inherent ring strain compared to larger cycloalkanes like cyclohexane, the cyclobutane motif is found in numerous naturally occurring metabolites from bacteria, fungi, plants, and marine invertebrates. mdpi.comwikipedia.org Its unique, puckered three-dimensional structure offers distinct conformational properties that are increasingly utilized in medicinal chemistry and materials science. nih.govlifechemicals.com
In the field of drug discovery, incorporating a cyclobutane fragment into a molecule is a strategy used to impart conformational restriction without significantly altering the electronic properties of the parent molecule. nih.govlifechemicals.com This can lead to improved metabolic stability and enhanced biological activity. nih.gov The cyclobutane ring's C-C bonds are longer than those in unstrained alkanes and possess a slightly increased p-character, contributing to its unique chemical reactivity. nih.gov This has led to the inclusion of cyclobutane rings in several marketed drugs, such as the hepatitis C treatment boceprevir (B1684563) and the cancer therapy carboplatin. lifechemicals.com
Beyond pharmaceuticals, cyclobutane derivatives are valuable in materials science for creating stress-responsive polymers and in organic synthesis as versatile intermediates. lifechemicals.comconsensus.app They can undergo various transformations, including ring-opening, ring-contraction, and ring-expansion reactions, providing access to a wide range of other cyclic and acyclic structures. consensus.appwikipedia.org
Overview of Research Trajectories for Complex Cyclobutane Derivatives, with Emphasis on "Cyclobutane, 1,1-dimethyl-2-octyl-"
Research into complex cyclobutane derivatives is driven by their potential as building blocks for synthesizing high-value chemical products, including pharmaceuticals and agrochemicals. ontosight.aithecontentauthority.com The focus is often on developing novel synthetic methods, such as photochemical [2+2] cycloadditions, to construct these strained ring systems efficiently. wikipedia.orgacs.org Another significant research avenue involves exploring the unique reactions that these derivatives can undergo, leveraging their inherent ring strain to create more complex molecular architectures. consensus.app
Within this landscape, "Cyclobutane, 1,1-dimethyl-2-octyl-" emerges as a specific, non-commercial derivative. It is a saturated hydrocarbon characterized by a cyclobutane ring substituted with two methyl groups on one carbon and a long-chain octyl group on an adjacent carbon. ontosight.ainih.gov While broad research exists on the applications of the cyclobutane class in areas like energy storage and new battery technologies, specific, in-depth studies focusing exclusively on the synthesis, reactivity, or application of Cyclobutane, 1,1-dimethyl-2-octyl- are not extensively documented in publicly available literature. ontosight.ai Its primary characterization comes from chemical databases that list its fundamental physical and chemical properties.
The available data for Cyclobutane, 1,1-dimethyl-2-octyl- provide a profile of its basic chemical identity. These properties are determined by its molecular structure, including the four-membered ring and the attached alkyl groups. ontosight.ai
Table 1: Physicochemical Properties of Cyclobutane, 1,1-dimethyl-2-octyl-
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₈ | nih.govlookchem.com |
| Molecular Weight | 196.37 g/mol | nih.govlookchem.com |
| CAS Number | 62338-30-1 | nih.govlookchem.com |
| IUPAC Name | 1,1-dimethyl-2-octylcyclobutane | nih.gov |
| Density | 0.798 g/cm³ | lookchem.com |
| Boiling Point | 243.2°C at 760 mmHg | lookchem.com |
| Flash Point | 95.2°C | lookchem.com |
| Vapor Pressure | 0.0506 mmHg at 25°C | lookchem.com |
| XLogP3 | 6.9 | nih.gov |
| Rotatable Bond Count | 7 | lookchem.com |
| Complexity | 146 | nih.govlookchem.com |
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 1,1-diphenylethylene |
| 1,3-diphenyl-2-(1,3,3-triphenylprop-2-enyl)indene |
| 1,1,3,5,5-pentaphenylpenta-1,4-diene |
| 1,1,3-triphenylprop-2-en-1-ol |
| Benzaldehyde |
| Boceprevir |
| Butane |
| Carboplatin |
| Cyclobutane |
| Cyclobutane, 1,1-dimethyl-2-octyl- |
| Cyclohexane |
| Cyclopropane |
| Hydrazine |
| Hydroxylamine |
| Nalbuphine |
| Pentacycloanammoxic acid |
| Thymine |
Structure
2D Structure
3D Structure
Properties
CAS No. |
62338-30-1 |
|---|---|
Molecular Formula |
C14H28 |
Molecular Weight |
196.37 g/mol |
IUPAC Name |
(2R)-1,1-dimethyl-2-octylcyclobutane |
InChI |
InChI=1S/C14H28/c1-4-5-6-7-8-9-10-13-11-12-14(13,2)3/h13H,4-12H2,1-3H3/t13-/m1/s1 |
InChI Key |
WTXKICAJBOMWNF-CYBMUJFWSA-N |
Isomeric SMILES |
CCCCCCCC[C@@H]1CCC1(C)C |
Canonical SMILES |
CCCCCCCCC1CCC1(C)C |
Origin of Product |
United States |
Elucidation of the Natural and Engineered Presence of Cyclobutane, 1,1 Dimethyl 2 Octyl
Methodologies for Identification and Characterization in Phytochemical Studies
The identification of Cyclobutane (B1203170), 1,1-dimethyl-2-octyl- in plant-derived materials relies heavily on sophisticated analytical techniques. The primary method employed in the cited phytochemical studies is Gas Chromatography-Mass Spectrometry (GC-MS). This powerful technique first separates the volatile and semi-volatile components of a complex mixture (such as an essential oil or plant extract) in the gas chromatograph. Subsequently, the separated components are introduced into the mass spectrometer, which fragments the molecules and detects the resulting ions. By analyzing the mass-to-charge ratio of these fragments, a unique mass spectrum is generated for each compound, acting as a chemical fingerprint that allows for its precise identification by comparing it to spectral libraries.
Detection within Barleria lupulina Essential Oil Profiles
Barleria lupulina, a medicinal plant, has been a subject of phytochemical analysis to understand its composition. In a 2012 study focused on the chemical makeup and antimicrobial properties of Barleria lupulina essential oil, researchers utilized Gas Chromatography-Mass Spectrometry (GC-MS) for detailed analysis. The investigation successfully identified Cyclobutane, 1,1-dimethyl-2-octyl- as one of the main components of the essential oil. nih.govresearchgate.net This identification was based on the compound's mass spectrum and retention time during the GC-MS analysis.
Table 1: Major Chemical Constituents Identified in Barleria lupulina Essential Oil nih.govresearchgate.net
| Compound Name |
|---|
| Cyclobutane, 1,1-dimethyl-2-octyl- |
| 2-Hexyl-1-octanol |
| 1,2-Benzenedicarboxylic acid, mono(2-ethylhexyl) ester |
| 1-Hentetracontanol |
Characterization as a Constituent of Ricinus communis Oil
The chemical profile of oil from Ricinus communis, commonly known as the castor bean plant, has also been investigated for its various components. A 2023 study analyzing the chemical composition of several essential oils for pest management applications identified Cyclobutane, 1,1-dimethyl-2-octyl- as a significant constituent within Ricinus communis oil. nih.govresearchgate.net The analysis via GC-MS determined its relative abundance to be 31.33%, making it a major component alongside estragole (B85927) in the specific oil sample tested. nih.govresearchgate.net Other studies on castor oil have identified different major components, such as ricinoleic acid, indicating that the chemical profile can vary. ijirset.comchemsociety.org.ng
Table 2: Key Volatile Compounds Identified in a Sample of Ricinus communis Oil nih.govresearchgate.net
| Compound Name | Relative Abundance (%) |
|---|---|
| Cyclobutane, 1,1-dimethyl-2-octyl- | 31.33 |
| Estragole | 24.95 |
Identification in Tecoma stans Botanical Extracts
Tecoma stans, or Yellow Bells, is a flowering perennial plant whose extracts are studied for their bioactive properties. nih.gov A 2024 study focused on the microencapsulation of Tecoma stans leaf extracts for the preservation of these properties. mdpi.comresearchgate.net As part of the characterization of the extracts, GC-MS analysis was performed to identify the volatile compounds present. The results showed that Cyclobutane, 1,1-dimethyl-2-octyl- was identified in an ethanolic extract of the leaves, with a reported area percentage of 11.89%. mdpi.comresearchgate.netnih.gov
Table 3: Selected Compounds Identified in Ethanolic Extract of Tecoma stans (T1 Microencapsulate) mdpi.comresearchgate.netnih.gov
| Compound Name | Area (%) |
|---|---|
| Gibberellic acid | 30.32 |
| 2-Furanmethanol | 27.68 |
| Cyclobutane, 1,1-dimethyl-2-octyl- | 11.89 |
Analytical Approaches for Determining Presence in Synthetic and Processed Materials
The investigation into the chemical composition of synthetic materials, particularly those made from recycled components, is crucial for environmental and safety assessments. These materials are often complex mixtures, and identifying the individual chemicals that can be released requires sensitive analytical methods.
Investigations within Crumb Rubber Infill Compositions
Crumb rubber infill, primarily derived from recycled end-of-life tires, is widely used in artificial turf fields. rsc.org Due to the complex nature of tire rubber, which contains numerous organic and inorganic chemicals, there is an ongoing effort to characterize the substances that may be released into the environment. nih.govrsc.org The principal analytical approach for identifying volatile and semi-volatile organic compounds (VOCs and SVOCs) that out-gas from crumb rubber is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with sample preparation techniques like solid-phase microextraction (SPME). nih.govxmu.edu.cn
Research in this area has successfully identified a wide range of compounds in crumb rubber, including benzothiazoles, polycyclic aromatic hydrocarbons (PAHs), and various antioxidants. nih.govrsc.org However, based on a review of available scientific literature, the specific compound Cyclobutane, 1,1-dimethyl-2-octyl- has not been explicitly reported as a constituent of crumb rubber infill. While analytical methods are in place to characterize the material's composition, the presence of this particular cyclobutane derivative has not been documented in the cited studies.
Advanced Synthetic Strategies for Cyclobutane Derivatives Relevant to Cyclobutane, 1,1 Dimethyl 2 Octyl
Regio- and Stereoselective [2+2] Cycloaddition Methodologies
The [2+2] cycloaddition reaction, which involves the joining of two unsaturated molecules to form a four-membered ring, stands as the most prominent and versatile method for synthesizing cyclobutane (B1203170) derivatives. acs.orgsemanticscholar.orgnih.gov Achieving high levels of regio- and stereoselectivity in these reactions is crucial for the synthesis of complex target molecules. Both photochemical and transition metal-catalyzed variants of this reaction have been developed to address these challenges.
Photochemical Pathways for Cyclobutane Ring Construction
Photochemical [2+2] cycloaddition is a powerful and frequently used method for accessing cyclobutane rings by leveraging the reactivity of an electronically excited olefin. acs.orgresearchgate.net This reaction can be initiated through several mechanisms, including direct excitation, triplet sensitization, or photoinduced electron transfer (PET). acs.orgsemanticscholar.org In a typical reaction, one of the alkene partners is excited by UV or visible light, leading to the formation of two new single bonds and the cyclobutane product. acs.org
The stereochemical and regiochemical outcome of the cycloaddition is highly dependent on the nature of the excited state (singlet or triplet) and the specific substrates involved. For instance, the photodimerization of cinnamic acid in the solid state can lead to different cyclobutane dimers depending on the crystal packing. acs.org In solution, visible-light photoredox catalysis has enabled highly efficient and stereoselective heterodimerizations of olefins, although the scope can be limited to specific substrate classes like aryl enones or electron-rich styrenes. acs.orgorganic-chemistry.org
Recent advancements have focused on using visible-light photocatalysis to overcome the limitations of high-energy UV radiation, allowing for milder reaction conditions and broader functional group tolerance. nih.govnih.gov For example, Ru(II) photocatalysts have been used for the efficient [2+2] heterodimerization of acyclic enones with excellent diastereoselectivity. organic-chemistry.org
| Catalyst/Method | Reactants | Product Type | Key Features |
| Visible Light / Ru(bipy)₃Cl₂ | Aryl Enones + Alkenes | Substituted Cyclobutanes | Excellent diastereoselectivity; proceeds via one-electron reduction of the enone. organic-chemistry.org |
| Visible Light / Chiral Phosphoric Acid | N,O-Acetals + Olefins | Chiral Cyclobutanes | Catalyzed by a chiral sensitizer for enantioselective triplet energy transfer. organic-chemistry.org |
| Direct UV Irradiation | Enone + Alkene | Cyclobutane Adducts | A classic and widely used method, often proceeding through a triplet excited state. researchgate.net |
Transition Metal-Catalyzed [2+2] Cycloadditions for Diverse Cyclobutanes
As an alternative to photochemical methods, transition metal catalysis offers a powerful platform for orchestrating [2+2] cycloaddition reactions, often under milder conditions and with unique selectivity profiles. nih.govresearchgate.net Various transition metals, including cobalt, nickel, ruthenium, and rhodium, have been shown to catalyze the formation of cyclobutane and cyclobutene rings from alkenes and alkynes. researchgate.net These methods can proceed through distinct mechanistic pathways, such as the formation of metallacyclopentane intermediates, which influence the final product structure.
Cobalt complexes have emerged as effective catalysts for [2+2] cycloadditions, particularly between alkenes and alkynes to furnish cyclobutene derivatives, which are direct precursors to saturated cyclobutanes via subsequent reduction. nih.govresearchgate.net The chemoselectivity of these reactions can be finely tuned by the choice of ligands. Research has shown that the reaction between cyclic alkenes and internal alkynes can be directed toward either a [2+2] cycloaddition or an Alder-ene reaction depending on the bite angle of the bidentate phosphine ligand employed. organic-chemistry.org
For example, using a cobalt bromide catalyst with 1,2-bis(diphenylphosphino)propane (dppp) typically favors the [2+2] cycloaddition pathway to yield cyclobutenes. In contrast, employing 1,2-bis(diphenylphosphino)ethane (dppe), which has a different bite angle, can steer the reaction towards the Alder-ene product. organic-chemistry.org This ligand-dependent control provides a valuable tool for selectively synthesizing different structural isomers.
| Cobalt Catalyst System | Ligand | Predominant Reaction | Product |
| CoBr₂ | 1,3-bis(diphenylphosphino)propane (dppp) | [2+2] Cycloaddition | Cyclobutene derivative organic-chemistry.org |
| CoBr₂ | 1,2-bis(diphenylphosphino)ethane (dppe) | Alder-ene Reaction | 1,4-diene organic-chemistry.org |
This methodology has been successfully applied to develop a broadly applicable enantioselective [2+2] cycloaddition between various alkynes and alkenyl derivatives, yielding over 50 different chiral cyclobutenes with high enantioselectivities (86–97% ee). nih.gov
While cycloaddition reactions build the cyclobutane core, palladium-catalyzed C-H activation provides a powerful strategy for the late-stage functionalization of a pre-existing cyclobutane ring. acs.org This approach allows for the direct formation of carbon-aryl bonds by activating otherwise inert C(sp³)–H bonds, enabling the synthesis of highly substituted cyclobutanes that are difficult to access through other means. chemrxiv.orgnih.gov
These reactions often rely on a directing group within the substrate to position the palladium catalyst in proximity to the targeted C–H bond, ensuring high regioselectivity. nih.gov For instance, tertiary alkylamine groups can direct the arylation of aminomethyl-cyclobutanes with aryl boronic acids. chemrxiv.orgacs.org A key to achieving high enantioselectivity in these transformations is the use of chiral ligands, such as N-acetyl amino acids, which can effectively control the stereochemical outcome of the C–H cleavage step. chemrxiv.orgacs.org This method simplifies the construction of functionalized, strained ring systems relevant to medicinal chemistry. chemrxiv.org
| Directing Group | Ligand | Key Feature |
| Tertiary Alkylamine | N-acetyl amino acid | Enables enantioselective γ-C(sp³)–H arylation of aminomethyl-cyclobutanes. chemrxiv.orgacs.org |
| Transient Ketimine | Electron-deficient Pyridone | Allows for selective arylation at the β-tertiary C–H bond of cyclobutylmethyl ketones. nih.gov |
| Carboxamide | (Not specified) | Effective for C(sp³)–H arylation on cyclobutane frameworks. acs.org |
Stereochemical Control in Polysubstituted Cyclobutane Synthesis
The biological activity and physical properties of cyclobutane derivatives are often dictated by the precise three-dimensional arrangement of their substituents. Therefore, developing synthetic methods that provide absolute control over stereochemistry is of paramount importance. rsc.orgrsc.org This involves strategies that can selectively generate one enantiomer of a chiral molecule over the other.
Enantioselective Approaches to Chiral Cyclobutane Derivatives
The asymmetric synthesis of chiral cyclobutanes is an area of intensive research, with several effective strategies having been developed. rsc.orgnih.govresearchhub.com These approaches often involve the use of chiral catalysts or auxiliaries to induce stereoselectivity during the ring-forming or functionalization step.
One innovative method combines iridium-catalyzed asymmetric allylic etherification with a subsequent visible-light-induced [2+2] cycloaddition in a cascade process. chemistryviews.org This strategy uses a chiral phosphoramidite-based ligand in the iridium-catalysis step to establish the initial stereocenter, which then directs the stereochemical outcome of the subsequent photocycloaddition, yielding enantioenriched bicyclic products. chemistryviews.org
Another powerful approach is the rhodium-catalyzed asymmetric arylation of cyclobutene-1-carboxylate esters. rsc.org In this reaction, a chiral diene ligand is used in conjunction with a rhodium catalyst to perform a 1,4-addition of an arylboronic acid to the cyclobutene. This process creates two new stereocenters with high diastereo- and enantioselectivity. rsc.org
Furthermore, organocatalysis has been successfully applied to the enantioselective synthesis of substituted cyclobutanes. For example, a chiral cinchona-based squaramide catalyst can facilitate the sulfa-Michael addition of thiols to cyclobutenes, producing thio-substituted cyclobutanes with high enantiomeric ratios (er up to 99.7:0.3). rsc.org
| Method | Catalyst/Reagent | Transformation | Key Outcome |
| Cascade Reaction | Chiral Iridium Catalyst & Photosensitizer | Asymmetric allylic etherification / [2+2] photocycloaddition | Enantioenriched oxa- acs.orgchemistryviews.org-bicyclic heptanes. chemistryviews.org |
| Asymmetric Arylation | Chiral Rhodium/Diene Complex | 1,4-addition of arylboronic acids to cyclobutenes | Highly diastereo- and enantioselective synthesis of chiral cyclobutanes. rsc.org |
| Organocatalysis | Chiral Cinchona Squaramide | Sulfa-Michael addition to cyclobutenes | Thio-substituted cyclobutanes with high enantioselectivity. rsc.org |
| C-H Activation | Chiral Palladium Catalyst | Enantioselective C(sp³)–H arylation | Chiral trisubstituted cyclobutanes from simpler precursors. nih.gov |
These advanced methodologies highlight the progress in modern synthetic chemistry, enabling the construction of complex and stereochemically defined cyclobutane structures relevant to the synthesis of molecules like "Cyclobutane, 1,1-dimethyl-2-octyl-".
Exploitation of Transient Directing Group Strategies
A major challenge in synthesizing complex molecules is achieving positional selectivity when functionalizing C-H bonds. snnu.edu.cn Chelation-assisted C-H activation, using directing groups, has become a primary method to control site selectivity. snnu.edu.cn Traditional methods often require additional steps to install and remove these directing groups, which can be inefficient. snnu.edu.cn
The transient directing group strategy offers a more streamlined approach. In this method, the directing group is generated in situ from a weakly coordinating functional group (like a ketone) and a catalytic additive. snnu.edu.cnresearchgate.net This transient group guides a metal catalyst to a specific C-H bond for functionalization and is removed in the same pot upon completion of the reaction, thereby improving step economy. snnu.edu.cnresearchgate.net
For the synthesis of complex cyclobutane derivatives, a carbonyl group on the ring can act as a latent directing group for C-H functionalization. acs.orgnih.gov This allows for the direct and controlled installation of functional groups. For instance, Pd(II)-catalyzed C-H arylation of cyclobutyl ketones can be achieved using glycine as a transient directing group, enabling the diastereoselective preparation of complex scaffolds. researchgate.net This strategy is particularly powerful as it can overcome the challenges of stereochemistry and pseudosymmetry often encountered in cyclobutane synthesis. acs.orgnih.gov
Key Features of Transient Directing Group Strategy:
Efficiency: Avoids separate steps for installing and removing the directing group. snnu.edu.cn
Selectivity: Enables high positional (regio) and stereoselectivity in C-H functionalization. researchgate.netacs.orgnih.gov
Versatility: Applicable to various transformations including arylation, alkylation, and amination on aliphatic substrates. researchgate.net
Ring-Closing Metathesis as a Route to Cyclobutanes
Ring-closing metathesis (RCM) is a powerful, metal-catalyzed reaction for synthesizing unsaturated rings from diene precursors. wikipedia.org The reaction, which proceeds through a metallacyclobutane intermediate, is widely used to form 5- to 7-membered rings. wikipedia.org While forming strained four-membered rings via RCM is entropically disfavored, it remains a viable, albeit less common, method for constructing cyclobutene derivatives. nih.gov
The process involves the intramolecular metathesis of two terminal alkenes, which forms a cycloalkene and releases volatile ethylene, driving the reaction forward. wikipedia.org The development of robust catalysts, such as those developed by Grubbs and Schrock, has broadened the substrate scope and functional group tolerance of RCM, making it a key tool in modern organic synthesis. wikipedia.org In specific contexts, a sequence of ring-opening and ring-closing metathesis can be employed to transform existing cyclic structures into new cyclobutane derivatives. researchgate.net
Radical Cascade Strategies for Cyclobutane and Cyclobutene Construction
Radical cascade reactions have emerged as a potent strategy for rapidly building molecular complexity from simple starting materials under mild conditions. nih.gov This approach has been successfully applied to the synthesis of highly functionalized cyclobutene derivatives directly from simple cyclobutanes. nih.govrsc.orgrsc.org
One innovative method employs a copper catalyst and an oxidant like N-fluorobenzenesulfonimide (NFSI) to achieve a radical cascade that involves the cleavage of four or five C-H bonds on a cyclobutane ring and the simultaneous formation of new C-N, C-S, or C-Br bonds. nih.govrsc.org This allows for the direct synthesis of a wide range of diaminated, disulfonylated, and tribrominated cyclobutenes. nih.govrsc.org The high bond dissociation energy of cyclobutane C-H bonds (approx. 100.5 kcal mol⁻¹) presents a challenge, but this radical approach effectively overcomes it. nih.govrsc.org
Another powerful technique is photoredox-catalyzed deboronative radical addition-polar cyclization. nih.gov This cascade reaction uses easily oxidizable arylboronate complexes to generate radicals that add to an alkene. A subsequent reduction and polar 4-exo-tet cyclization forms the cyclobutane ring. nih.gov This method demonstrates excellent functional group tolerance and can be used to prepare a diverse array of structurally complex cyclobutanes. nih.gov
| Strategy | Catalyst/Conditions | Starting Material | Product | Key Features |
|---|---|---|---|---|
| C-H Functionalization Cascade | Copper catalyst, NFSI (oxidant) | Simple Cyclobutanes | Diaminated, Disulfonylated, or Tribrominated Cyclobutenes | Direct functionalization of cyclobutane C-H bonds; forms multiple new bonds in one step. nih.govrsc.org |
| Deboronative Radical Addition-Polar Cyclization | Photoredox catalyst (light-induced) | Alkylboronic Esters and Haloalkyl Alkenes | Structurally Diverse Cyclobutanes | Builds the cyclobutane ring; mild reaction conditions and excellent functional group tolerance. nih.gov |
Grignard Reaction Applications in Cyclobutane Derivative Synthesis
The Grignard reaction, a cornerstone of organic synthesis for forming carbon-carbon bonds, is highly applicable to the synthesis of cyclobutane derivatives. byjus.com These organomagnesium reagents can be used both to construct the cyclobutane ring and to add substituents to a pre-existing cyclobutane core.
One approach involves the stereoselective ring expansion of oxaspiropentanes using Grignard reagents to produce tertiary cyclobutanols. researchgate.net The reaction proceeds through a cyclobutanone intermediate which is then attacked by a second equivalent of the Grignard reagent. researchgate.net This method allows for the one-pot synthesis of complex cyclobutanols from readily available starting materials.
Furthermore, Grignard reagents are instrumental in functionalizing cyclobutane ketones. For a target molecule like "Cyclobutane, 1,1-dimethyl-2-octyl-," a plausible synthetic route would involve the reaction of an octylmagnesium halide (a Grignard reagent) with 2,2-dimethylcyclobutanone. This nucleophilic addition would form the C-C bond, attaching the octyl chain to the cyclobutane ring and yielding the corresponding tertiary alcohol, which could then be deoxygenated to afford the final product. A two-step synthetic route employing Grignard reactions followed by amide coupling has been successfully used to create a library of 1,1,3-trisubstituted cyclobutane compounds. calstate.edu
| Application | Starting Material | Grignard Reagent | Product Type | Reference |
|---|---|---|---|---|
| Ring Expansion | Oxaspiropentanes | Aromatic, Aliphatic, Vinylic | Tertiary Cyclobutanols | researchgate.net |
| Functionalization | Cyclobutanone derivatives | Alkyl or Aryl Halides | Substituted Cyclobutanes | calstate.edu |
Mechanistic Studies and Transformative Reactions of Cyclobutane Architectures
Investigation of Ring-Opening Reactions in Strained Cyclobutane (B1203170) Systems
The inherent ring strain of the cyclobutane moiety, estimated to be around 26 kcal/mol, renders it susceptible to a variety of ring-opening reactions. These transformations are of significant interest in synthetic chemistry as they provide access to a diverse range of linear and macrocyclic structures from a common precursor. The specific pathways and outcomes of these reactions are heavily influenced by the nature of the substituents on the cyclobutane ring and the external stimuli applied, such as heat, light, or chemical reagents. While specific studies on "Cyclobutane, 1,1-dimethyl-2-octyl-" are not extensively documented in the literature, the principles governing its reactivity can be inferred from studies on analogous 1,1-dialkyl and other substituted cyclobutane systems.
Thermolytic and Photolytic Ring Cleavage Mechanisms
The cleavage of the cyclobutane ring under thermal or photochemical conditions typically proceeds through a radical mechanism. Upon heating, the C1-C2 bond of a substituted cyclobutane can undergo homolytic cleavage to generate a 1,4-diradical intermediate. This diradical can then undergo several competing reactions, including fragmentation to form two smaller unsaturated molecules or re-closure to the starting cyclobutane. The regioselectivity of the initial bond cleavage is dictated by the stability of the resulting radical species. For a compound like "Cyclobutane, 1,1-dimethyl-2-octyl-", the C1-C2 bond is the most likely to cleave due to the stabilizing effect of the gem-dimethyl group on the resulting tertiary radical at C1.
Photolytic cleavage, on the other hand, often involves the excitation of the molecule to a singlet or triplet state, which then decays to a diradical intermediate. The specific outcome of the photochemical reaction can be influenced by the wavelength of light used and the presence of photosensitizers.
Table 1: Comparative Thermal Decomposition Products of Substituted Cyclobutanes
| Cyclobutane Derivative | Major Decomposition Products |
| 1,1-Dimethylcyclobutane | Isobutylene and Ethylene |
| Ethylcyclobutane | Propylene and Ethylene |
| 1,2-Diethylcyclobutane (cis and trans) | 2-Butene and Ethylene |
Nucleophile- and Acid/Base-Mediated Ring Opening Processes
The presence of activating groups can facilitate the ring-opening of cyclobutanes under milder conditions using nucleophiles or acids/bases. For instance, cyclobutanes bearing electron-withdrawing groups are susceptible to nucleophilic attack, leading to the formation of a carbanionic intermediate that can subsequently undergo ring cleavage.
In the case of acid-catalyzed ring opening, protonation of a suitable functional group on the cyclobutane ring can initiate the reaction. For example, a cyclobutanol (B46151) derivative can be protonated to form an oxonium ion, which then facilitates the cleavage of an adjacent C-C bond to relieve ring strain. While "Cyclobutane, 1,1-dimethyl-2-octyl-" lacks a readily protonatable group, the introduction of a hydroxyl or other functional group would render it susceptible to this type of transformation.
Mechanochemical Activation of Cyclobutane Ring-Opening
Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful tool for activating transformations in solid-state materials. The application of pressure or grinding can lead to the selective cleavage of bonds in the cyclobutane ring. This method offers several advantages over traditional solution-phase reactions, including reduced solvent waste and the potential for accessing different reaction pathways. The specific outcomes of mechanochemical activation are dependent on the crystal packing of the cyclobutane derivative and the nature of the applied force.
Tandem Ring Opening and Subsequent Intramolecular Cycloaddition Pathways
A particularly elegant synthetic strategy involves the tandem ring-opening of a cyclobutane followed by an intramolecular cycloaddition reaction. In this approach, the initial ring-opening event generates a reactive intermediate, such as a diene, which can then undergo a subsequent cycloaddition with a tethered dienophile to construct more complex polycyclic systems in a single step. The design of the cyclobutane precursor is crucial for the success of this strategy, as the substituents must be carefully chosen to facilitate both the initial ring-opening and the subsequent intramolecular reaction.
Rearrangement Pathways of Cyclobutane Derivatives
In addition to ring-opening reactions, substituted cyclobutanes can also undergo various rearrangement reactions. These transformations often proceed through carbocationic intermediates, which can be generated under acidic conditions or through the ionization of a suitable leaving group. The Wagner-Meerwein rearrangement is a common pathway for the rearrangement of carbocations, involving the migration of an alkyl or aryl group to an adjacent electron-deficient center. For a carbocation generated from "Cyclobutane, 1,1-dimethyl-2-octyl-", the migration of one of the methyl groups or a portion of the octyl chain could lead to the formation of a more stable carbocation, ultimately resulting in a rearranged product.
Functionalization of Cyclobutane Cores through Selective Bond Transformations
The selective functionalization of the cyclobutane core without ring cleavage is a challenging but valuable transformation. This can be achieved through reactions that target specific C-H bonds on the ring. For example, transition metal-catalyzed C-H activation has been successfully employed for the direct introduction of functional groups onto the cyclobutane scaffold. The regioselectivity of these reactions is often directed by the presence of a coordinating group on the substrate. In the absence of a directing group, the selectivity is typically governed by the steric and electronic properties of the C-H bonds. For "Cyclobutane, 1,1-dimethyl-2-octyl-", the methylene (B1212753) C-H bonds of the cyclobutane ring are potential sites for selective functionalization.
Computational Chemistry and Theoretical Characterization of Cyclobutane Structures
Ab Initio and High-Level Quantum Chemical Calculations on Cyclobutane (B1203170) Systems
Ab initio and other high-level quantum chemical methods serve as powerful tools for the precise characterization of molecular systems from first principles, without the need for empirical parameters. These calculations have been pivotal in understanding the fundamental aspects of the cyclobutane ring.
Analysis of Molecular Structure and Ring-Puckering Dynamics
The cyclobutane ring is not planar but exists in a puckered conformation to relieve torsional strain. nih.gov This puckering is a dynamic process, and its characteristics are a key feature of cyclobutane chemistry. High-level ab initio calculations on the parent cyclobutane molecule have revealed a significant coupling between the ring-puckering and CH₂-rocking motions. nih.govacs.orgacs.org These studies have determined equilibrium puckering angles to be in the range of 28-30°, which is in good agreement with experimental data. acs.org
| Computational Method | Basis Set | Property | Calculated Value | Reference |
| CCSD(T) | cc-pVQZ | Equilibrium Puckering Angle (θeq) | 29.6° | acs.org |
| B3LYP | Various | Equilibrium Puckering Angle (θeq) | ~26° | acs.org |
| MP2 | Various | Equilibrium Puckering Angle (θeq) | ~32° | acs.org |
| High-Level Ab Initio | CBS Extrapolation | Inversion Barrier | 482 cm⁻¹ | nih.govacs.org |
This table presents theoretical data for the parent cyclobutane molecule, which serves as a fundamental reference for understanding substituted cyclobutanes.
Elucidation of Inversion Barrier Origins and Potential Energy Surfaces
The puckered cyclobutane ring can invert through a planar transition state. The energy barrier to this inversion is a critical parameter that dictates the conformational flexibility of the ring. Ab initio studies have accurately calculated this barrier for cyclobutane to be approximately 482 cm⁻¹. nih.govacs.org
Interestingly, Natural Bond Orbital (NBO) analysis from these high-level calculations suggests that the origin of the inversion barrier is not solely due to torsional strain, as traditionally thought. Instead, hyperconjugative interactions, specifically σ(CC) → σ(CH)* and σ(CH) → σ(CH)*, are strengthened as the ring puckers. nih.govacs.orgacs.org This indicates that electronic delocalization plays a significant role in stabilizing the puckered conformation over the planar form. For "Cyclobutane, 1,1-dimethyl-2-octyl-", the electron-donating nature of the alkyl substituents would likely enhance these hyperconjugative effects, potentially leading to a higher inversion barrier compared to the unsubstituted cyclobutane.
Quantum Chemical Insights into Biosynthetic Cyclobutane Formation
While specific biosynthetic pathways for "Cyclobutane, 1,1-dimethyl-2-octyl-" are not documented, quantum chemical calculations have provided valuable insights into the general mechanisms of cyclobutane biosynthesis in natural products. Many natural products feature a cyclobutane core, and understanding their formation is a significant area of research. acs.org Computational studies can model potential enzymatic reactions, transition states, and reaction intermediates to propose plausible biosynthetic routes. These studies often involve complex multireference methods to accurately describe the electronic changes during bond formation and cleavage.
Computational Modeling of Electronic Structure and Reactivity in Cyclobutane Derivatives
Computational modeling provides a lens to view the electronic structure of molecules and to predict their reactivity. The electronic properties of "Cyclobutane, 1,1-dimethyl-2-octyl-" are influenced by its constituent groups. The 1,1-dimethyl and 2-octyl groups are electron-donating, which will affect the electron density distribution within the cyclobutane ring.
The C-C bonds within the cyclobutane ring possess a slightly increased p-character, while the C-H bonds have more s-character. nih.govresearchgate.net This hybridization contributes to the strain energy of the ring, which is approximately 26 kcal/mol for the parent cyclobutane. researchgate.net The reactivity of cyclobutanes is generally considered to be between that of the highly reactive cyclopropanes and the more stable higher cycloalkanes. nih.gov
Computational tools can calculate a variety of molecular descriptors that provide insights into the properties of "Cyclobutane, 1,1-dimethyl-2-octyl-".
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₈ | nih.govnist.govnist.govepa.gov |
| Molecular Weight | 196.37 g/mol | nih.govnist.govnist.govepa.gov |
| XLogP3 | 6.9 | nih.gov |
| Boiling Point (Predicted) | 243.2 °C at 760 mmHg | lookchem.com |
| Flash Point (Predicted) | 95.2 °C | lookchem.com |
| Density (Predicted) | 0.798 g/cm³ | lookchem.com |
This table presents computed and predicted properties for Cyclobutane, 1,1-dimethyl-2-octyl-.
These computed properties offer a preliminary understanding of the physicochemical characteristics of "Cyclobutane, 1,1-dimethyl-2-octyl-". For instance, the high XLogP3 value suggests a lipophilic nature. Further computational modeling could explore its reactivity in various chemical transformations, such as ring-opening reactions or functionalization of the alkyl side chains.
Advanced Analytical Spectroscopic Techniques for Cyclobutane Derivative Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. This method is particularly useful for the analysis of volatile and semi-volatile compounds like Cyclobutane (B1203170), 1,1-dimethyl-2-octyl-.
In a typical GC-MS analysis, the sample is first vaporized and introduced into a long, thin capillary column. The separation of components within the mixture is based on their differential partitioning between a stationary phase coated on the inside of the column and a mobile gaseous phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature that can be used for its identification under specific chromatographic conditions.
Following separation by GC, the eluted molecules enter the mass spectrometer, where they are ionized, most commonly by electron ionization (EI). This high-energy process results in the formation of a molecular ion (M⁺) and a series of fragment ions. The pattern of these fragments, known as the mass spectrum, is a unique fingerprint of the molecule's structure.
For Cyclobutane, 1,1-dimethyl-2-octyl- (C₁₄H₂₈, molecular weight: 196.37 g/mol ), the mass spectrum provides critical information for its structural elucidation. nist.govnist.govnih.govepa.gov The molecular ion peak, if present, would appear at a mass-to-charge ratio (m/z) of 196. The fragmentation pattern would be expected to show characteristic losses of alkyl chains and cleavage of the cyclobutane ring, providing evidence for the presence of the dimethyl and octyl substituents, as well as the four-membered ring itself. The National Institute of Standards and Technology (NIST) has compiled a reference mass spectrum for Cyclobutane, 1,1-dimethyl-2-octyl-, which serves as a valuable resource for its identification. nist.gov
Table 1: GC-MS Data for Cyclobutane, 1,1-dimethyl-2-octyl-
| Parameter | Value | Source |
| Molecular Formula | C₁₄H₂₈ | nist.govnist.govnih.govepa.gov |
| Molecular Weight | 196.37 g/mol | nih.gov |
| CAS Registry Number | 62338-30-1 | nist.govnist.govnih.govepa.gov |
| Ionization Method | Electron Ionization (EI) | nist.gov |
| Key Spectral Feature | Characteristic fragmentation pattern | nist.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Cyclobutane Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For substituted cyclobutanes, ¹H and ¹³C NMR are fundamental techniques for characterization.
In principle, the ¹H NMR spectrum of a substituted cyclobutane would show distinct signals for the protons on the ring and the substituents. The chemical shifts of these signals are influenced by the electronic environment of the protons, while spin-spin coupling between adjacent protons can reveal their connectivity and relative orientation. Similarly, the ¹³C NMR spectrum provides information on the number and type of carbon atoms in the molecule.
However, the interpretation of NMR spectra for cyclobutanes is often complicated by the dynamic nature of the four-membered ring. researchgate.netwikipedia.org
Challenges in Spectroscopic Data Interpretation Due to Ring Fluxionality
Cyclobutane rings are not planar but exist in a puckered conformation to relieve ring strain. docbrown.info This puckered ring can undergo a rapid "ring-flipping" motion between two equivalent or non-equivalent conformations. wikipedia.orgresearchgate.net This dynamic process, known as fluxionality, can have a profound effect on NMR spectra. wikipedia.orgilpi.com
If the rate of this conformational interchange is fast on the NMR timescale, the observed chemical shifts and coupling constants are an average of the values for the individual conformations. wikipedia.org This can lead to simplified spectra where chemically distinct protons or carbons appear equivalent, masking the true structural complexity. At room temperature, this averaging is often the case for many cyclobutane derivatives. researchgate.netwikipedia.org
To overcome this challenge, variable temperature (VT) NMR studies are often employed. wikipedia.org By lowering the temperature, the rate of ring flipping can be slowed down to the point where the individual conformations can be "frozen out" on the NMR timescale. This allows for the observation of separate signals for the axial and equatorial protons, providing more detailed structural and conformational information. researchgate.net The energy barrier for this ring inversion process can also be determined from these experiments. researchgate.net
X-ray Crystallography for Absolute Stereochemistry Determination
While NMR spectroscopy provides invaluable information about the structure and dynamics of molecules in solution, X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid crystalline sample. This technique can unambiguously establish the absolute stereochemistry of chiral molecules.
For X-ray crystallography to be applicable, the compound of interest, such as Cyclobutane, 1,1-dimethyl-2-octyl-, must first be obtained as a suitable single crystal. The crystal is then irradiated with a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The pattern of diffracted X-rays is directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice.
The analysis of the diffraction data allows for the calculation of the precise coordinates of each atom in the molecule, providing bond lengths, bond angles, and torsional angles. For chiral molecules, X-ray crystallography can determine the absolute configuration (R or S) of each stereocenter, which is often challenging to establish by spectroscopic methods alone. While a specific crystal structure for Cyclobutane, 1,1-dimethyl-2-octyl- is not publicly available, the technique has been successfully applied to other 1,2-disubstituted cyclobutane derivatives, demonstrating its power in elucidating their exact stereochemical features. researchgate.net
Q & A
Q. Table 1: Representative NMR Data for Cyclobutane Derivatives
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Key Coupling Constants (J, Hz) |
|---|---|---|---|
| 1,1-Dimethylcyclobutane | 1.25 (s, 6H, CH3) | 28.5 (C-1, C-2) | - |
| 2-Octylcyclobutane | 0.88 (t, 3H, CH3) | 22.7 (CH2), 32.1 (C-2) | J = 6.5 (CH2-CH2) |
What synthetic strategies enable the incorporation of 1,1-dimethyl-2-octylcyclobutane motifs into polymers with controlled mechanochemical properties?
Methodological Answer:
[2+2] Photocycloaddition is a key method for synthesizing cyclobutane-containing polymers. For example, UV irradiation of dienes in the presence of photosensitizers (e.g., acetone) generates cyclobutane rings . Ring-opening polymerization (ROP) of cyclobutane-fused monomers (e.g., THF derivatives) under mechanical stress can yield depolymerizable polymers. Reaction conditions (e.g., initiator systems, viscosity) influence cyclobutane unit formation: ternary initiators (e.g., DPIHFP) increase conversion rates and cyclobutane content compared to binary systems .
Q. Table 2: Polymerization Conditions and Cyclobutane Unit Formation
| Initiator System | Reaction Time (h) | Conversion (%) | Cyclobutane Units (%) |
|---|---|---|---|
| Binary (AIBN) | 12 | 15 | 8 |
| Ternary (AIBN/DPIHFP) | 12 | 45 | 28 |
How does ring strain in 1,1-dimethyl-2-octylcyclobutane influence its reactivity in [2+2] photocycloadditions compared to unsubstituted cyclobutane?
Methodological Answer:
The 1,1-dimethyl substitution increases ring strain energy (estimated via DFT calculations) due to steric hindrance, lowering the activation barrier for [2+2] reactions. Substituents like the octyl chain further stabilize transition states through van der Waals interactions. Quantum chemical studies (e.g., using Gaussian 09 with B3LYP/6-31G*) show that substituted cyclobutanes exhibit bond angles deviating from 90° (e.g., 88°–92°), enhancing reactivity . Experimental validation via UV-Vis spectroscopy (λmax ~ 260 nm for photoactivation) is recommended .
What methodological approaches are recommended for analyzing the antibacterial activity of 1,1-dimethyl-2-octylcyclobutane isolated from Barleria lupulina?
Methodological Answer:
- Isolation : Use Soxhlet extraction with ethanol or acetone, followed by GC-MS for compound identification (retention index matching with NIST library) .
- Bioactivity Testing :
- Disk Diffusion Assay: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) pathogens at concentrations of 10–100 µg/mL.
- Cytotoxicity: MTT assay on mammalian cell lines (e.g., HEK-293) to determine IC50 values .
- Structure-Activity Relationship (SAR) : Compare activity with synthetic analogs lacking the octyl chain to assess the role of hydrophobicity .
How can computational methods like Natural Bond Orbital (NBO) analysis elucidate the planarity and electronic structure of 1,1-dimethyl-2-octylcyclobutane derivatives?
Methodological Answer:
NBO analysis (e.g., using Gaussian or ORCA) evaluates hyperconjugation and steric effects. For 1,1-dimethyl-2-octylcyclobutane:
- Planarity : Deviation from planarity is quantified via dihedral angles (e.g., C1-C2-C3-C4 ≈ 20°–25°), linked to reduced σ-orbital overlap .
- Electronic Effects : The octyl chain’s electron-donating nature stabilizes the cyclobutane ring, as shown by Wiberg Bond Indices (WBIs < 1.0 for C-C bonds) . Hirshfeld surface analysis further maps intermolecular interactions (e.g., H···H contacts > 60% in crystal structures) .
What contradictions exist in the reported phytochemical isolation methods for 1,1-dimethyl-2-octylcyclobutane, and how can they be resolved?
Methodological Answer:
Discrepancies in compound yields (e.g., ethanol vs. acetone extracts in Barleria lupulina) may arise from solvent polarity or extraction temperature. Resolution strategies:
- Standardized Protocols : Use consistent Soxhlet extraction parameters (e.g., 70°C, 24 h).
- Cross-Validation : Compare LC-MS profiles with synthetic standards and replicate studies across labs .
- Advanced Spectrometry : High-resolution MS (HRMS) and tandem MS/MS for unambiguous identification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
